![molecular formula C19H32N4O B5901707 1-(cycloheptylcarbonyl)-3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B5901707.png)
1-(cycloheptylcarbonyl)-3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine
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Overview
Description
1-(cycloheptylcarbonyl)-3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(cycloheptylcarbonyl)-3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of certain cancer cells and bacteria, as well as reduce inflammation in animal models.
Biochemical and Physiological Effects:
Studies have shown that 1-(cycloheptylcarbonyl)-3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation in animal models. Additionally, it has been shown to have minimal toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(cycloheptylcarbonyl)-3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine in lab experiments is its ability to target specific cells. This makes it a promising candidate for drug delivery systems. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 1-(cycloheptylcarbonyl)-3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine. One potential direction is to investigate its potential as a drug delivery system for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields such as antimicrobial and anti-inflammatory therapy. Furthermore, exploring the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds.
Synthesis Methods
The synthesis of 1-(cycloheptylcarbonyl)-3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine involves the reaction of cycloheptanone with propargyl alcohol in the presence of a catalyst. The resulting product is then reacted with propyl azide to form the final compound. This method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
1-(cycloheptylcarbonyl)-3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidine has shown potential applications in various scientific research fields. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it has been investigated for its potential use as a drug delivery system due to its ability to target specific cells.
properties
IUPAC Name |
cycloheptyl-[3-[(4-propyltriazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-2-8-18-15-23(21-20-18)14-16-9-7-12-22(13-16)19(24)17-10-5-3-4-6-11-17/h15-17H,2-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSIMISLOKXCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN(N=N1)CC2CCCN(C2)C(=O)C3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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